3-Methyl-L-tyrosine 3-Methyl-L-tyrosine 3-methyl-L-tyrosine is a tyrosine derivative that is L-tyrosine in which the hydrogen at position 3 on the phenyl ring is replaced by a methyl group. It is a L-tyrosine derivative and a non-proteinogenic L-alpha-amino acid. It is a tautomer of a 3-methyl-L-tyrosine zwitterion.
Brand Name: Vulcanchem
CAS No.: 17028-03-4
VCID: VC0121329
InChI: InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1
SMILES: CC1=C(C=CC(=C1)CC(C(=O)O)N)O
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

3-Methyl-L-tyrosine

CAS No.: 17028-03-4

Reference Standards

VCID: VC0121329

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

3-Methyl-L-tyrosine - 17028-03-4

CAS No. 17028-03-4
Product Name 3-Methyl-L-tyrosine
Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid
Standard InChI InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1
Standard InChIKey MQHLULPKDLJASZ-QMMMGPOBSA-N
Isomeric SMILES CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O
SMILES CC1=C(C=CC(=C1)CC(C(=O)O)N)O
Canonical SMILES CC1=C(C=CC(=C1)CC(C(=O)O)N)O
Description 3-methyl-L-tyrosine is a tyrosine derivative that is L-tyrosine in which the hydrogen at position 3 on the phenyl ring is replaced by a methyl group. It is a L-tyrosine derivative and a non-proteinogenic L-alpha-amino acid. It is a tautomer of a 3-methyl-L-tyrosine zwitterion.
Synonyms 3-methyltyrosine
methyl-3-tyrosine
methyl-3-tyrosine, (DL)-isomer
methyl-3-tyrosine, (L)-isomer
methyl-m-tyrosine
PubChem Compound 159657
Last Modified Nov 11 2021
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